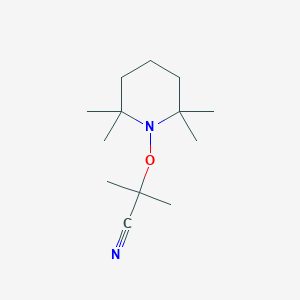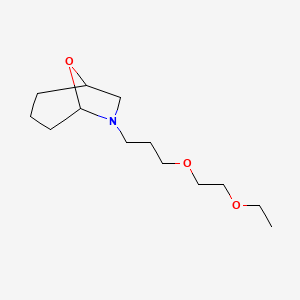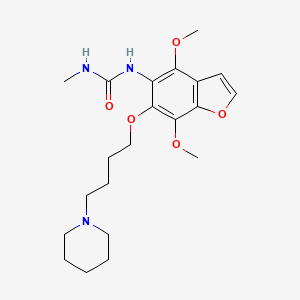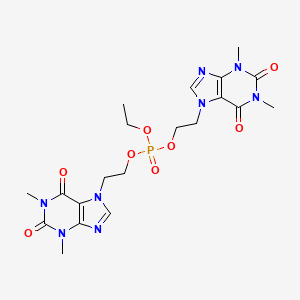![molecular formula C7H14O4 B14458310 2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane CAS No. 75233-46-4](/img/structure/B14458310.png)
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane is an organic compound with the molecular formula C7H14O4. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its unique chemical structure, which includes an oxirane ring and a methoxyethoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane typically involves the reaction of epichlorohydrin with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(2-methoxyethoxy)ethanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, resins, and surfactants.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new bond. This reactivity is exploited in various chemical reactions to synthesize different products.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with an additional hydroxyl group.
Triethylene glycol monomethyl ether: Another compound with a similar structure but different functional groups.
Methoxytriethylene glycol: Similar in structure but with different chain lengths and functional groups.
Uniqueness
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical synthesis. Its structure allows it to participate in a wide range of reactions, making it a valuable intermediate in various fields of research and industry.
Properties
CAS No. |
75233-46-4 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2-methoxyethoxymethoxymethyl)oxirane |
InChI |
InChI=1S/C7H14O4/c1-8-2-3-9-6-10-4-7-5-11-7/h7H,2-6H2,1H3 |
InChI Key |
HWHZYMXZNKQSGB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)

![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)







![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
